

Crystal Structure Analysis of Lead(II) Hexacyanoferrate(II): A Technical Guide

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Compound of Interest

Compound Name: *iron(2+);bis(lead(2+));hexacyanide*

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This technical guide provides a comprehensive overview of the crystal structure analysis of lead(II) hexacyanoferrate(II) ($\text{Pb}_2[\text{Fe}(\text{CN})_6]$), with a focus on its hydrated form, $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$. This document details the crystallographic properties, experimental protocols for synthesis and characterization, and a logical workflow for its structural analysis.

Introduction

Lead(II) hexacyanoferrate(II), a coordination compound, is of interest for its potential applications in various fields, including as a precursor for mixed oxides with technological properties. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and exploring its potential uses. This guide focuses on the tetrahydrated form, $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$, which has been reported to crystallize in a monoclinic system.

Crystallographic Data

The crystal structure of lead(II) hexacyanoferrate(II) tetrahydrate has been investigated using powder X-ray diffraction (PXRD). The analysis, supported by Rietveld refinement, has determined the following crystallographic parameters. A complete set of atomic coordinates is not readily available in the public literature; however, the fundamental crystallographic data is summarized in Table 1.

Table 1: Crystallographic Data for $\text{Pb}_2[\text{Fe}(\text{CN})_6]\cdot 4\text{H}_2\text{O}$

Parameter	Value
Crystal System	Monoclinic
Space Group	$\text{P2}_1/\text{m}$

Note: Detailed lattice parameters (a, b, c, β) and atomic coordinates require further investigation of specialized crystallographic databases.

Experimental Protocols

Synthesis of $\text{Pb}_2[\text{Fe}(\text{CN})_6]\cdot 4\text{H}_2\text{O}$ via Co-Precipitation

This protocol describes a generalized method for the synthesis of $\text{Pb}_2[\text{Fe}(\text{CN})_6]\cdot 4\text{H}_2\text{O}$ through an aqueous co-precipitation reaction.

Materials:

- Lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$)
- Potassium hexacyanoferrate(II) trihydrate ($\text{K}_4[\text{Fe}(\text{CN})_6]\cdot 3\text{H}_2\text{O}$)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Solution Preparation:
 - Prepare a 0.1 M aqueous solution of lead(II) nitrate.

- Prepare a 0.05 M aqueous solution of potassium hexacyanoferrate(II).
- Precipitation:
 - Place the lead(II) nitrate solution in a beaker on a magnetic stirrer.
 - Slowly add the potassium hexacyanoferrate(II) solution dropwise to the lead(II) nitrate solution under constant stirring.
 - A yellow precipitate of $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$ will form immediately.
- Aging the Precipitate:
 - Continue stirring the mixture for 1-2 hours at room temperature to allow for the aging of the precipitate, which can improve crystallinity.
- Isolation and Washing:
 - Isolate the precipitate by vacuum filtration using a Buchner funnel.
 - Wash the precipitate several times with deionized water to remove any soluble impurities.
 - Finally, wash the precipitate with ethanol or acetone to facilitate drying.
- Drying:
 - Dry the resulting solid in an oven at a low temperature (e.g., 40-50 °C) to obtain the final product, $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for the structural characterization of the synthesized compound.

Instrumentation:

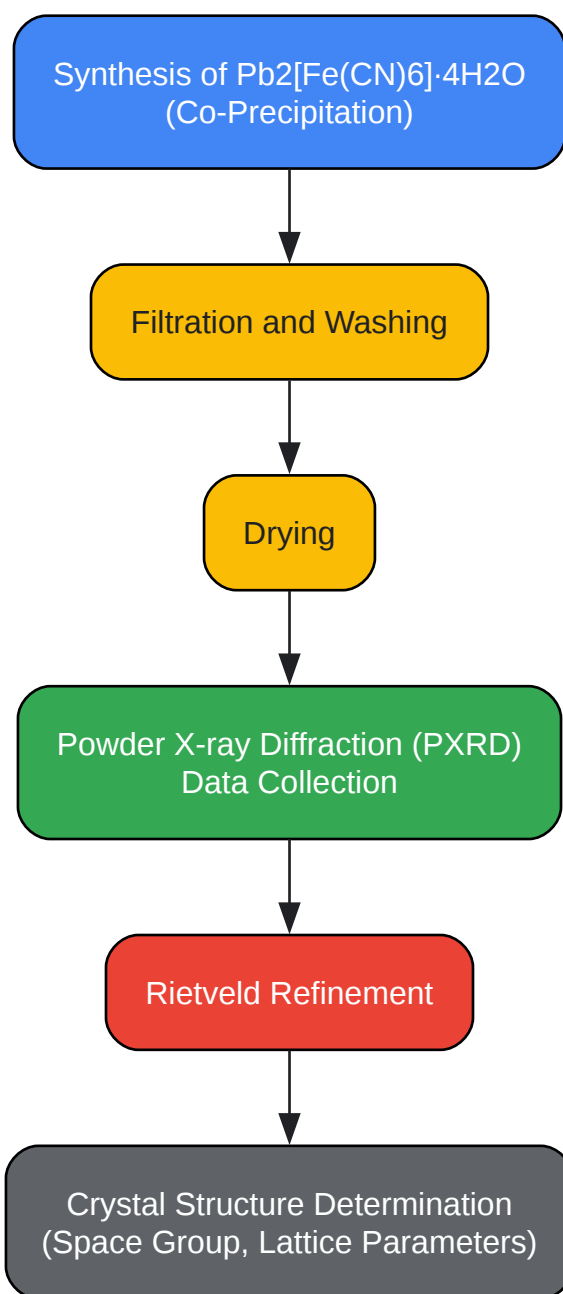
- Powder X-ray diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Sample holder.

Procedure:

- Sample Preparation:
 - Grind the dried $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$ powder to a fine, homogeneous consistency using an agate mortar and pestle.
 - Mount the powdered sample onto the sample holder, ensuring a flat, level surface.
- Data Collection:
 - Place the sample holder in the diffractometer.
 - Collect the diffraction pattern over a 2θ range of $10\text{-}80^\circ$ with a step size of 0.02° and a suitable counting time per step.
- Data Analysis (Rietveld Refinement):
 - The collected PXRD data is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern to the experimental data.
 - The refinement process allows for the determination of the crystal system, space group, and lattice parameters. It refines structural parameters such as atomic positions and site occupancies, as well as instrumental and profile parameters.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$.



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Caption: Experimental workflow for $\text{Pb}_2[\text{Fe}(\text{CN})_6] \cdot 4\text{H}_2\text{O}$ analysis.

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